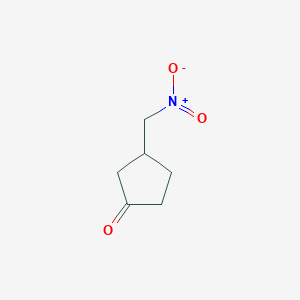
3-(Nitromethyl)cyclopentanone
Descripción general
Descripción
3-(Nitromethyl)cyclopentanone is a chemical compound with the molecular formula C6H9NO3 . It is a derivative of cyclopentanone, which is a five-membered cyclic ketone .
Chemical Reactions Analysis
The low-temperature oxidation mechanism of cyclopentanone, a related compound, has been investigated in a flow reactor in the temperature range of 500–800 K and at a total pressure of 3 atm by a molecular beam sampling vacuum ultraviolet photoionization time-of-flight mass spectrometer . Experimental and theoretical observations showed that the dominant product channel in the reaction of cyclopentanone radicals with O2 is HO2 elimination, yielding 2-cyclopentenone .Physical And Chemical Properties Analysis
Cyclopentanone, a related compound, is a stable compound but can form explosive peroxides when exposed to air for a prolonged period . It is flammable, with a flash point of 29 degrees Celsius . It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius . It is slightly soluble in water but mixes readily with most organic solvents, such as alcohol and ether .Aplicaciones Científicas De Investigación
Synthesis of Renewable High-Density Fuel
Research has demonstrated the potential of cyclopentanone derivatives, such as 1-(3-Cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane, in the production of renewable high-density fuels. This compound, which can be derived from hemicellulose, was synthesized through a multi-step process involving the catalysis of cyclopentanone with hydrogen, followed by a series of reactions to achieve a high overall carbon yield. This route offers a sustainable approach to fuel production utilizing biomass as a feedstock (Wang et al., 2017).
Direct Synthesis of Aviation Fuel
Another application involves the direct synthesis of high-density aviation fuel from cyclopentanone, derived from lignocellulose, in a dual-bed continuous flow reactor. This process efficiently converts cyclopentanone to tri(cyclopentane), a polycycloalkane with high density and potential as a bio-jet fuel additive, enhancing both density and volumetric heating value (Sheng et al., 2016).
Antimicrobial Properties
Cyclopentanone derivatives have also been explored for their antimicrobial properties. Specifically, the synthesis of 1,2,8,9-tetraazadispiro[4.1.4.2]trideca-2,9-dien-6-ones from 2,5-bis(arylmethylidene)cyclopentanones has shown promising activities against both gram-positive and gram-negative bacteria. This highlights the potential of cyclopentanone derivatives in developing new antimicrobial agents (Girgis et al., 2009).
Prostanoic Acid Synthesis
The Nef reaction has been utilized in the synthesis of cyclopentane aldehydes leading to 11-deoxyprostaglandins, demonstrating the versatility of cyclopentanone in complex organic syntheses. This process involved reacting nitromethane with cyclopentenone, showcasing cyclopentanone's role in synthesizing biologically significant compounds (Bagli & Bogri, 1972).
Safety and Hazards
Direcciones Futuras
The oxidation mechanism of cyclopentanone, a related compound, under high-pressure conditions remains incompletely understood, and this knowledge gap limits its practical applications . The results of this study can be used for future research on the kinetic combustion mechanisms of cyclopentanone under high pressure .
Propiedades
IUPAC Name |
3-(nitromethyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUCMXDWKATUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474712 | |
| Record name | 3-(NITROMETHYL)CYCLOPENTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81266-47-9 | |
| Record name | 3-(NITROMETHYL)CYCLOPENTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate](/img/structure/B1314732.png)

![1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane](/img/structure/B1314735.png)
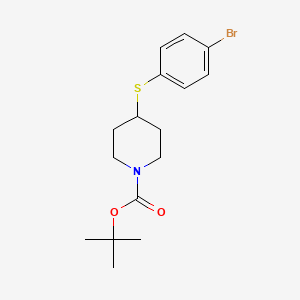
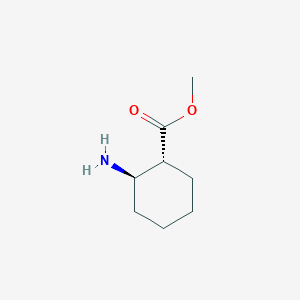
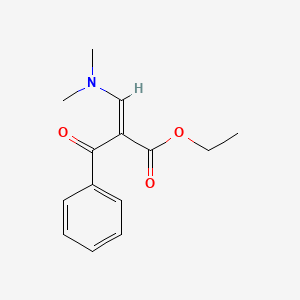



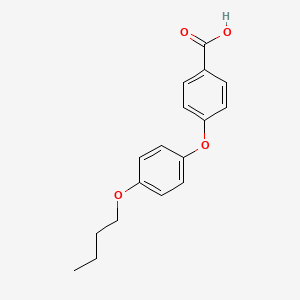

![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)
![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)

